molecular formula C16H25NO2 B13954083 4-(Cyclohexylamino)-1-phenoxy-2-butanol CAS No. 57281-41-1

4-(Cyclohexylamino)-1-phenoxy-2-butanol

Cat. No.: B13954083
CAS No.: 57281-41-1
M. Wt: 263.37 g/mol
InChI Key: NIGXOZVCNZZCFT-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(cyclohexylamino)-2-butanol is an organic compound that features a phenoxy group attached to a butanol backbone, with a cyclohexylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-4-(cyclohexylamino)-2-butanol typically involves the reaction of phenol with 4-chlorobutanol in the presence of a base to form the phenoxybutanol intermediate. This intermediate is then reacted with cyclohexylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-(cyclohexylamino)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-Phenoxy-4-(cyclohexylamino)-2-butanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Phenoxy-4-(cyclohexylamino)-2-butanol exerts its effects involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexylamino group can engage in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-4-vinylbenzene: This compound features a phenoxy group attached to a vinylbenzene backbone.

    1-Phenoxy-4-bromo-phenyl: This compound has a phenoxy group attached to a bromophenyl ring.

Uniqueness

1-Phenoxy-4-(cyclohexylamino)-2-butanol is unique due to the presence of both a phenoxy group and a cyclohexylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

57281-41-1

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-(cyclohexylamino)-1-phenoxybutan-2-ol

InChI

InChI=1S/C16H25NO2/c18-15(13-19-16-9-5-2-6-10-16)11-12-17-14-7-3-1-4-8-14/h2,5-6,9-10,14-15,17-18H,1,3-4,7-8,11-13H2

InChI Key

NIGXOZVCNZZCFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCC(COC2=CC=CC=C2)O

Origin of Product

United States

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